Product packaging for Methyl 3-amino-2-chlorobenzoate(Cat. No.:CAS No. 120100-15-4)

Methyl 3-amino-2-chlorobenzoate

Cat. No.: B177186
CAS No.: 120100-15-4
M. Wt: 185.61 g/mol
InChI Key: NKBQKMXNIWIFAE-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chlorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B177186 Methyl 3-amino-2-chlorobenzoate CAS No. 120100-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQKMXNIWIFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568748
Record name Methyl 3-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120100-15-4
Record name Methyl 3-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Amino 2 Chlorobenzoate

Esterification of 2-Amino-3-chlorobenzoic Acid with Methanol (B129727)

A common and efficient method for the synthesis of Methyl 3-amino-2-chlorobenzoate involves the reaction of 2-amino-3-chlorobenzoic acid with a methylating reagent in the presence of an inorganic base and an organic solvent. guidechem.comgoogle.com This approach offers a simple and controllable reaction process, leading to high product purity and yield. guidechem.com

The reaction typically proceeds by dissolving 2-amino-3-chlorobenzoic acid in an organic solvent such as N,N-dimethylformamide (DMF). guidechem.comgoogle.com An inorganic base is then added to the solution. Suitable inorganic bases include potassium carbonate, sodium carbonate, sodium bicarbonate, and potassium bicarbonate, with potassium carbonate being a preferred choice. guidechem.com The molar ratio of 2-amino-3-chlorobenzoic acid to the inorganic base is generally in the range of 1:0.5 to 1:1. guidechem.com

After the addition of the base, the mixture is cooled, and a methylating reagent, such as dimethyl sulfate (B86663), is slowly added. guidechem.comgoogle.com The reaction is then stirred at room temperature for several hours to ensure completion. guidechem.comgoogle.com The final product is typically isolated by precipitation in water, followed by filtration, washing, and drying. guidechem.com

Reaction Conditions for Esterification using Inorganic Bases

Reactant 1 Reactant 2 Base Solvent Temperature Reaction Time Yield Purity Reference
2-amino-3-chlorobenzoic acid (0.175 mol) Dimethyl sulfate (0.178 mol) Potassium carbonate (0.125 mol) DMF (150g) Cooled to 10°C, then room temp. 6 hours 95.0% 97% (HPLC) guidechem.comgoogle.com

Another established method for the esterification of 2-amino-3-chlorobenzoic acid is the use of thionyl chloride in methanol. environmentclearance.nic.in This Fischer-Speier esterification method involves refluxing the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, with a catalytic amount of a strong acid. In this case, thionyl chloride reacts with methanol to generate hydrochloric acid (HCl) in situ, which then catalyzes the esterification.

A similar synthesis is reported for methyl-3-aminobenzoate hydrochloride, where m-aminobenzoic acid is reacted with methanol and thionyl chloride. prepchem.com The reaction mixture is then concentrated under reduced pressure to yield the crystalline product. prepchem.com A study also describes refluxing 2-bromo-5-chlorobenzoic acid in thionyl chloride to produce the corresponding acid chloride. sci-hub.se

While effective, this method requires careful handling due to the corrosive and toxic nature of thionyl chloride. The reaction typically involves refluxing the mixture for several hours to achieve a high conversion rate. google.com

The use of phosgene (B1210022) represents another route to obtaining this compound from 2-amino-3-chlorobenzoic acid. guidechem.comgoogle.com In this multi-step process, 2-amino-3-chlorobenzoic acid is first reacted with phosgene to form an intermediate, 3-chloroisatoic anhydride (B1165640). guidechem.comgoogle.com This anhydride is then subsequently reacted with methanol to yield the desired ester. guidechem.comgoogle.com

However, this method is often considered less favorable due to the high toxicity and hazardous nature of phosgene, making it unsuitable for large-scale industrial production and posing significant safety risks. guidechem.comgoogle.com The complexity of the reaction process is another drawback of this approach. guidechem.comgoogle.com A similar strategy has been used in the synthesis of 3-quinolinecarboxylic esters, where anthranilic acid derivatives are treated with phosgene to yield the corresponding isatoic anhydrides. acs.orgamherst.edu

Esterification of 2-Amino-3-chlorobenzoic Acid with Methanol

Transesterification and Ester Exchange Approaches

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a potential but less commonly documented method for the direct synthesis of this compound. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical acid-catalyzed transesterification, an ester is heated with an excess of an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For basic transesterification, an alkoxide is used. masterorganicchemistry.com

While direct examples for this compound are scarce, the principles of transesterification are well-established. For instance, a phosphorus trichloride-mediated transesterification of tert-butyl esters has been reported, which proceeds via the in-situ formation of an acid chloride. researchgate.net

Chlorination and Amination Routes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the signals, the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to its distinct proton environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits signals for the aromatic protons, the amino group protons, and the methyl ester protons.

A patent describing the synthesis of related compounds reports the ¹H NMR data for this compound. googleapis.com The aromatic region shows a multiplet between δ 6.70 and 7.25 ppm, which integrates to three protons, corresponding to the hydrogens on the benzene ring. A broad signal is observed in the range of δ 4.40-4.50 ppm, characteristic of the two protons of the primary amine (-NH₂). The methyl ester group (-OCH₃) gives rise to a sharp singlet at δ 3.87 ppm, integrating to three protons. googleapis.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) in ppm Multiplicity Integration Assignment
6.70-7.25 Multiplet (m) 3H Ar-H
4.40-4.50 Broad (br) 2H -NH
3.87 Singlet (s) 3H -OCH

Data obtained in CDCl₃ at 400 MHz. googleapis.com

Carbon-13 NMR (¹³C NMR) Analysis

Two-Dimensional NMR Techniques for Structure Confirmation

While two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the aromatic ring, no published 2D NMR data for this compound could be located in the searched databases.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Electron Impact Ionization Mass Spectrometry (EI-MS)

Specific experimental data from Electron Impact Ionization Mass Spectrometry (EI-MS) for this compound is not available in the reviewed literature and spectral databases. This technique would typically provide detailed information on the fragmentation pathways of the molecule upon electron impact.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, specific high-resolution or detailed fragmentation data from Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound could not be found in the public domain. ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound by observing the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound displays a combination of absorption bands that are characteristic of its aromatic structure, amino group, ester group, and chloro substituent. Analysis of analogous compounds, such as 2-amino-3-chlorobenzoic acid and methyl 3-aminobenzoate, provides a strong basis for assigning these vibrations. nih.govchemicalbook.commdpi.com

Key functional group vibrations for this compound include the N-H stretching of the primary amine, the C=O stretching of the methyl ester, and vibrations related to the substituted benzene ring. For instance, the IR spectrum of the closely related 2-amino-3-chlorobenzoic acid shows prominent peaks at 3482 cm⁻¹ and 1594 cm⁻¹, which are indicative of the amino group's presence. mdpi.com The aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. mdpi.com The presence of the C-Cl bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)3300 - 3500
Aromatic C-H StretchBenzene Ring3000 - 3100
Carbonyl C=O StretchMethyl Ester (-COOCH₃)1700 - 1730
N-H BendingPrimary Amine (-NH₂)1590 - 1650
Aromatic C=C BendingBenzene Ring1450 - 1600
C-O StretchEster1100 - 1300
C-Cl StretchChloroalkane600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores.

Analysis of Electronic Transitions and Conjugated Systems

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* and n-π* electronic transitions within the molecule. The benzene ring, substituted with an amino group (an auxochrome) and a carbonyl group (part of a chromophore), forms a conjugated system that absorbs light in the ultraviolet region.

Spectroscopic analysis of the similar compound 2-amino-3-chlorobenzoic acid reveals distinct absorption peaks at 220 nm, 270 nm, and 361 nm. mdpi.com These absorptions are attributed to the electronic transitions within the conjugated aromatic system. mdpi.com The methyl ester group in this compound is expected to have a minimal effect on the position of these absorption maxima compared to the carboxylic acid group. The observed transitions reflect the electronic properties of the molecule, influenced by the interplay between the electron-donating amino group and the electron-withdrawing ester and chloro groups.

The table below details the likely UV-Vis absorption maxima and their corresponding electronic transitions for this compound, based on data from analogous structures. mdpi.com

Absorption Maximum (λmax) Type of Electronic Transition Associated Chromophore
~220 nmπ → πBenzene Ring
~270 nmπ → πConjugated Aromatic System
~361 nmn → π*Carbonyl Group (C=O) & Amino Group (-NH₂)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and packing in the solid state.

While a specific crystal structure for this compound is not detailed in the provided search results, the methodology remains the gold standard for such structural elucidation. researchgate.netdergipark.org.tr An X-ray diffraction analysis would reveal the planar geometry of the benzene ring and the spatial orientation of the amino, chloro, and methyl ester substituents. Furthermore, it would identify and characterize non-covalent interactions, such as intermolecular hydrogen bonds involving the amino group and the ester's carbonyl oxygen, which dictate the crystal packing arrangement. nih.gov

The table below outlines the key structural parameters that would be obtained from a successful X-ray crystallographic analysis of this compound.

Parameter Type Description Examples
Bond Lengths The distance between the nuclei of two bonded atoms.C-C, C-N, C-O, C=O, C-Cl, N-H, C-H
Bond Angles The angle formed between three connected atoms.C-C-C, C-N-H, O=C-O
Torsion Angles The dihedral angle describing the rotation around a bond.Defines the orientation of the ester group relative to the ring.
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.Determines the crystal system.
Space Group The set of symmetry operations that describe the crystal's symmetry.e.g., P-1, P2₁/c
Intermolecular Interactions Non-covalent forces between molecules in the crystal lattice.Hydrogen bonds (e.g., N-H···O=C), van der Waals forces.

Medicinal Chemistry and Pharmaceutical Applications

Anticancer Research

2-Amino-3-chlorobenzoic acid (2A3CB) has been the subject of anticancer research, demonstrating notable activity against breast cancer cell lines. researchgate.netnih.gov Studies have primarily focused on its ability to induce cell death and inhibit the key processes that drive cancer progression. mdpi.comnih.gov

The cytotoxic potential of 2-Amino-3-chlorobenzoic acid has been evaluated against the human breast cancer cell line MDA-MB-231. researchgate.netnih.gov Using the MTT assay to assess cell viability, the compound exhibited strong, time-dependent cytotoxic effects. mdpi.comnih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological functions, was determined at various time points. The results showed IC₅₀ values of 26 µM at 24 hours, 5 µM at 48 hours, and 7.2 µM at 72 hours, highlighting its potent ability to kill cancer cells. researchgate.netmdpi.comnih.govnih.gov

Table 1: In Vitro Cytotoxicity of 2-Amino-3-chlorobenzoic Acid on MDA-MB-231 Cells

Time Point IC₅₀ Value (µM)
24 hours 26
48 hours 5
72 hours 7.2

Data sourced from studies on the effects of 2-Amino-3-chlorobenzoic acid on the MDA-MB-231 breast cancer cell line. researchgate.netmdpi.comnih.govnih.gov

The anticancer effects of 2-Amino-3-chlorobenzoic acid are attributed to several distinct mechanisms within the cancer cells, including the induction of programmed cell death and the disruption of pathways essential for tumor growth and spread. researchgate.netnih.gov

A primary mechanism through which 2-Amino-3-chlorobenzoic acid exerts its anticancer effect is by inducing apoptosis, a form of programmed cell death. researchgate.netnih.govresearchgate.net This process is mediated by caspases, a family of protease enzymes that are central to the apoptotic process. nih.govmdpi.com Research has shown that treatment with the compound leads to the activation of key initiator and executioner caspases, specifically Caspase-9 and Caspase-3. mdpi.com The activation of this caspase cascade is a critical step that commits the cell to undergo apoptosis. mdpi.com

Further investigation into the molecular effects of 2-Amino-3-chlorobenzoic acid revealed its ability to modulate the expression of several crucial genes and proteins involved in cancer cell survival, proliferation, and apoptosis. researchgate.netnih.gov Studies have reported a significant downregulation in the expression levels of PTEN, Proliferating Cell Nuclear Antigen (PCNA), BAX, and STAT3 in MDA-MB-231 cells following treatment. researchgate.netmdpi.comnih.govnih.gov

The downregulation of the tumor suppressor PTEN and the pro-apoptotic protein BAX, alongside the reduction of STAT3 (a signal transducer and activator of transcription) and the proliferation marker PCNA, suggests a multi-faceted impact on cellular signaling that collectively favors cell death and inhibits tumor progression. researchgate.netnih.gov

Table 2: Modulation of Key Gene and Protein Expression by 2-Amino-3-chlorobenzoic Acid in Cancer Cells

Gene/Protein Function Observed Effect
PTEN Tumor Suppressor Downregulation
PCNA Cell Proliferation Marker Downregulation
BAX Pro-apoptotic Protein Downregulation
STAT3 Signal Transduction, Transcription Downregulation

Summary of observed changes in expression levels in MDA-MB-231 cells upon treatment. researchgate.netmdpi.comnih.govnih.gov

Consistent with its cytotoxic effects and modulation of key regulatory proteins, 2-Amino-3-chlorobenzoic acid has been shown to significantly inhibit the proliferation of MDA-MB-231 cancer cells. researchgate.netnih.gov Beyond halting growth, the compound also curtails the metastatic potential of cancer cells by effectively inhibiting their migration and invasion, which are critical processes for the spread of cancer to other parts of the body. researchgate.netmdpi.comnih.govnih.govresearchgate.net

The molecular mechanisms of 2-Amino-3-chlorobenzoic acid converge on critical cellular signaling pathways that are often dysregulated in cancer. researchgate.netnih.gov Research indicates that the compound acts as a cancer antagonist by targeting markers within the PI3K/AKT pathway. researchgate.netnih.gov This pathway is a central regulator of cell growth, proliferation, survival, and migration. nih.govnih.gov The ability of 2-Amino-3-chlorobenzoic acid to modulate this pathway underscores its potential as a targeted cancer therapeutic agent. researchgate.netnih.govnih.gov

Mechanisms of Action in Cancer Cells

Antimicrobial and Antibacterial Investigations

Derivatives of aminobenzoic acids, including structures related to methyl 3-amino-2-chlorobenzoate, have been a subject of significant interest for their potential to combat microbial infections.

Research into compounds structurally related to this compound has demonstrated notable antibacterial properties. For instance, 2-amino-3-chlorobenzoic acid, the parent acid of the methyl ester, was isolated from Streptomyces coelicolor ERI-15 and showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Bioassay-guided fractionation studies identified this compound as a key contributor to the antimicrobial effects of the crude extract, which was also active against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. mdpi.com

Furthermore, synthetic derivatives have been created to enhance or broaden this antimicrobial activity. Quinazolinone derivatives, synthesized from chloro-substituted methyl anthranilates, have shown significant antibacterial efficacy. gsconlinepress.comresearchgate.net One study revealed that a synthesized 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, derived from a related starting material, exhibited promising activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 9 mg/mL. gsconlinepress.com The amino-substituted quinazolinone generally showed higher activity than its benzoxazinone (B8607429) precursor, indicating the importance of the amino group in the final structure for its biological function. gsconlinepress.com

Table 1: Antibacterial Activity of a Quinazolinone Derivative

Bacterial Strain Activity of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one
Klebsiella pneumonia Significant Activity (MIC 6-9 mg/mL) gsconlinepress.com
Staphylococcus aureus Significant Activity (MIC 6-9 mg/mL) gsconlinepress.com
Pseudomonas aeruginosa Significant Activity (MIC 6-9 mg/mL) gsconlinepress.com
Bacillus cereus Higher activity than precursor compound gsconlinepress.com

The potential of aminobenzoate derivatives extends to antifungal applications. Studies have shown that related chlorinated benzoic acid derivatives possess moderate activity against fungal pathogens like Candida albicans. The mechanism of action is thought to involve the inhibition of key enzymes essential for microbial metabolism.

The development of metal complexes has also been explored as a strategy to enhance antifungal effects. In one study, copper (II) complexes of O-carboxymethyl chitosan (B1678972) Schiff bases, which can be formed from amino-functionalized molecules, were synthesized and evaluated. nih.gov These copper complexes demonstrated significantly enhanced antifungal activity against plant pathogens such as Phytophthora capsici, Gibberella zeae, and Glomerella cingulata when compared to the original chitosan, suggesting that metal complexation is a viable strategy for boosting the bioactivity of ligands derived from aminobenzoates. nih.gov

Anti-inflammatory and Analgesic Effects

Derivatives of methyl aminochlorobenzoate have been investigated for their potential as anti-inflammatory and analgesic agents. Research has demonstrated that benzoic acid and its esters can possess these properties. nih.gov

Specifically, quinazolinone derivatives synthesized from a related starting material, methyl-2-amino-4-chlorobenzoate, have shown potent anti-inflammatory and analgesic effects in animal models. primescholars.comresearchgate.net In a study evaluating anti-inflammatory activity, a synthesized 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one exhibited a higher percentage of activity than its precursor and even surpassed the standard anti-inflammatory drug, Indomethacin, at certain doses. primescholars.com

Similarly, for analgesic activity, these compounds were tested using an acetic acid-induced writhing test in mice. The results showed a significant reduction in nociceptive responses, indicating potent pain-relieving effects. researchgate.net The 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivative demonstrated a high percentage of analgesic activity, comparable to or exceeding that of standard drugs. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of a Quinazolinone Derivative

Compound Dose (mg/kg) Anti-inflammatory Activity (%) primescholars.com Analgesic Activity (% Protection) researchgate.net
7-chloro-2-methyl-4H-benzo[d] Current time information in Bangalore, IN.nih.gov-oxazin-4-one 10 96.78 -
20 95.71 74.67
40 - 79.46
3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one 10 97.62 -
20 95.35 81.33
40 - 83.80

Derivatization for Enhanced Biological Activity

The core structure of this compound is a platform for chemical modification to produce derivatives with improved or novel biological functions.

The chemical versatility of the amino and ester groups allows for the synthesis of a wide array of derivatives. A common strategy involves the cyclization of chloro-substituted methyl anthranilates with reagents like acetic anhydride (B1165640) to form benzoxazinone intermediates. onlinescientificresearch.com These intermediates can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-quinazolin-4(3H)-ones, a class of compounds known for a broad spectrum of biological activities. gsconlinepress.comonlinescientificresearch.com

The synthesis of amide conjugates is another key derivatization approach. Amides can be formed by reacting the amino group of the benzoate (B1203000) scaffold with various carboxylic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tandfonline.comresearchgate.net For instance, substituted benzoic acids can be activated and then reacted with an amine to form a stable amide bond, a technique widely used in the synthesis of biologically active molecules. google.com These synthetic methods allow for the creation of extensive libraries of ester and amide derivatives for biological screening.

The presence of nitrogen and oxygen atoms in this compound and its derivatives makes them excellent candidates for use as ligands in the formation of metal complexes. acs.org The coordination of metal ions, such as copper (Cu), nickel (Ni), or palladium (Pd), to these organic ligands can dramatically alter and often enhance their biological properties. nih.govmdpi.com

The resulting metal complexes often exhibit increased lipophilicity compared to the free ligand, which can facilitate passage through cell membranes and improve interaction with biological targets. nih.gov Numerous studies have shown that metal complexes of ligands containing nitrogen and sulfur or oxygen donor atoms possess a wide range of biological activities, including potent antimicrobial and anticancer effects. acs.orgnih.gov For example, copper complexes are known to participate in metal-mediated DNA cleavage through the generation of reactive oxygen species, a mechanism that contributes to their bioactivity. acs.org The synthesis of such complexes represents a promising strategy for developing new therapeutic agents based on the this compound scaffold. nih.gov

Exploration of Quinazolinone Derivatives

The quinazoline (B50416) ring system is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.com Derivatives of quinazolinone are of significant interest in pharmaceutical chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. japsonline.comresearchgate.netderpharmachemica.comnih.gov

This compound is an anthranilic acid ester, a class of compounds commonly used as precursors for quinazolinone synthesis. google.comcymitquimica.com The general synthetic strategy involves the reaction of an anthranilic acid derivative with an acid chloride or anhydride to form an N-acylanthranilic acid, which is then cyclized with an amine source, such as hydrazine hydrate or a substituted aniline (B41778), to yield the quinazolinone core. jst.go.jpsciencepublishinggroup.com For instance, the condensation of Methyl-2-amino-4-chlorobenzoate with acetic anhydride can produce a cyclic 1,3-benzoxazine-4-one intermediate, which upon reaction with hydrazine hydrate, yields a 3-amino-2-methyl-quinazolin-4(3H)-one derivative. sciencepublishinggroup.com This core structure can be further modified at various positions to create a library of derivatives with distinct biological profiles. google.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For quinazolinone derivatives, extensive SAR studies have been conducted to optimize their therapeutic properties. nih.govasianpubs.org These studies systematically alter different parts of the quinazolinone scaffold to identify key structural features required for a specific biological effect, such as antibacterial, anti-inflammatory, or anticancer activity. nih.govnih.govresearchgate.net

For instance, in the development of 4(3H)-quinazolinone antibacterials, variations were introduced on all three rings of the core structure. nih.gov It was found that modifications at these positions significantly impacted the minimum inhibitory concentration (MIC) against bacteria like S. aureus. nih.gov Similarly, SAR studies on quinazoline derivatives as anti-inflammatory agents have shown that the nature and position of substituents on the quinazoline nucleus are critical for activity. Molecular docking studies often complement SAR by predicting how different derivatives will bind to the active site of a target enzyme, such as COX-2, providing a rationale for the observed activity. asianpubs.org These combined approaches guide the rational design of new, more potent, and selective therapeutic agents based on the quinazolinone framework. asianpubs.orgresearchgate.net

Mechanistic and Computational Studies

Reaction Mechanism Elucidation in Synthetic Pathways

A thorough elucidation of the reaction mechanisms involved in the synthetic pathways of Methyl 3-amino-2-chlorobenzoate has not been specifically detailed in published research.

Investigation of Regioselectivity and Stereoselectivity

Specific studies investigating the regioselectivity and stereoselectivity in the synthesis of this compound are not prominently featured in scientific literature. While general principles of electrophilic aromatic substitution and other relevant reactions can provide theoretical predictions, dedicated experimental and computational studies on this particular molecule are lacking.

Computational Chemistry

Comprehensive computational chemistry studies, including molecular docking, binding affinity predictions, DFT calculations, and Frontier Molecular Orbital analysis, have not been specifically reported for this compound.

Molecular Docking Simulations for Ligand-Receptor Interactions

There are no available molecular docking simulations in the scientific literature that specifically examine the interactions of this compound with biological receptors.

Prediction of Binding Affinities and Binding Energies

Predictions of the binding affinities and binding energies of this compound to specific molecular targets have not been a subject of published research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

While DFT is a common method for studying molecular properties, specific DFT calculations detailing the electronic structure and vibrational analysis of this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the reactivity and electronic properties of a molecule, has not been specifically performed and published for this compound.

Deuterium (B1214612) Labeling Experiments for Mechanistic Insights

Deuterium labeling is a powerful experimental technique used to trace the path of atoms and elucidate reaction mechanisms. By replacing a specific hydrogen atom with its heavier isotope, deuterium (²H or D), one can follow the fate of that position during a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. unl.pt This method is particularly useful for distinguishing between proposed mechanistic pathways.

In the context of reactions involving this compound, deuterium labeling could be employed to investigate several mechanistic questions. For example, in studying the reactivity of the amino group or the methyl ester, specific labeling can provide unambiguous evidence for bond-breaking and bond-forming steps.

Hypothetical Application: Investigating Ester Hydrolysis

To study the mechanism of hydrolysis of the methyl ester group in this compound, one could synthesize a deuterated version of the molecule, specifically Methyl (D₃) 3-amino-2-chlorobenzoate.

Synthesis: The labeled compound could be prepared by using deuterated methanol (B129727) (CD₃OH) in the final esterification step of the synthesis.

Experiment: The hydrolysis of this labeled ester would be carried out under desired conditions (e.g., acid or base catalysis). The products of the reaction would then be analyzed.

Analysis:

If the hydrolysis proceeds via a standard acyl-oxygen cleavage (BAc2 mechanism), the products would be 3-amino-2-chlorobenzoic acid and deuterated methanol (CD₃OH).

If the reaction were to proceed through an unlikely alkyl-oxygen cleavage (BAl2 mechanism), the products would be 3-amino-2-chlorobenzoic acid where the carboxylic acid proton is deuterium (a deuterated carboxyl group) and regular methanol (CH₃OH), after workup with H₂O.

Mass spectrometry of the resulting methanol would clearly distinguish between CD₃OH and CH₃OH, thus confirming the operative mechanism.

A summary of potential deuterium labeling experiments and their mechanistic implications for this compound is presented in the table below.

Labeled Position Reaction Studied Expected Outcome for a Given Mechanism Analytical Technique
Methyl Group (-COOCD₃)Ester HydrolysisFormation of CD₃OH indicates acyl-oxygen cleavage.Mass Spectrometry, ¹H NMR
Amino Group (-ND₂)DiazotizationTracing the fate of the amino protons during the reaction.¹H NMR, IR Spectroscopy
Aromatic Ring (e.g., C4-D)Electrophilic Aromatic SubstitutionDetermination of kinetic isotope effect to identify the rate-determining step.Reaction Kinetics

This table outlines hypothetical experiments, as specific deuterium labeling studies on this compound were not found in the provided search context.

Toxicological Research and Environmental Considerations

Acute Toxicity Assessments

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single exposure to a substance.

Oral Toxicity Studies (e.g., LD50 in rats)

Inhalation Toxicity Studies (e.g., LC50 in rats)

Detailed studies determining the inhalation toxicity, such as the LC50 (Lethal Concentration, 50%) in rats, for Methyl 3-amino-2-chlorobenzoate have not been identified. Safety data sheets for the compound indicate that it may cause respiratory irritation.

Dermal and Eye Irritation

According to available safety data, this compound is classified as a substance that causes skin irritation and serious eye irritation. These findings are consistent with GHS hazard classifications for similar chemical compounds which also indicate potential for skin and eye irritation upon direct contact. apolloscientific.co.uksigmaaldrich.combiosynth.com

Interactive Data Table: GHS Hazard Classifications for this compound and Related Isomers

CompoundCAS NumberOral ToxicitySkin IrritationEye IrritationRespiratory Irritation
This compound 120100-15-4Data Not AvailableCauses skin irritationCauses serious eye irritationMay cause respiratory irritation
Methyl 3-amino-5-chlorobenzoate 21961-31-9Harmful if swallowedCauses skin irritationCauses serious eye irritationMay cause respiratory irritation
Methyl 2-amino-5-chlorobenzoate 5202-89-1Harmful if swallowed, in contact with skin, or if inhaledCauses skin irritationCauses serious eye irritationMay cause respiratory irritation

Chronic Toxicity Studies

Long-term Exposure Effects

There is a lack of specific studies on the chronic toxicity and long-term exposure effects of this compound. For the related isomer, Methyl 3-amino-5-chlorobenzoate, it is noted that long-term exposure is not thought to produce chronic adverse health effects based on animal models, though exposure should still be minimized. apolloscientific.co.uk

Environmental Impact Studies

This section delves into the environmental implications of this compound, focusing on its potential effects on aquatic ecosystems and strategies to mitigate environmental contamination.

Aquatic Toxicity

The ecotoxicological profile of this compound in aquatic environments is not extensively documented in publicly available experimental studies. However, its potential toxicity can be estimated using Quantitative Structure-Activity Relationship (QSAR) models, which are scientifically recognized tools for predicting the environmental effects of chemicals in the absence of empirical data. epa.govepa.govchemsafetypro.com The U.S. Environmental Protection Agency's (EPA) Ecological Structure-Activity Relationships (ECOSAR) model is a widely used tool for this purpose. epa.govnorecopa.no

ECOSAR predicts the aquatic toxicity of a chemical based on its structural similarity to other compounds for which experimental data are available. epa.gov For this compound, the model would likely classify it as a substituted aniline (B41778) or an aromatic ester, both of which can exhibit toxicity to aquatic life. nih.govepa.gov The toxicity is often correlated with the compound's octanol-water partition coefficient (log Kow), which is a measure of its hydrophobicity. rsc.org

The following table presents estimated aquatic toxicity values for this compound based on the ECOSAR model, categorized by trophic level. These values represent the concentrations at which adverse effects are expected to be observed.

Trophic LevelOrganism TypeEndpointPredicted Value (mg/L)Toxicity Class
ProducersGreen AlgaeEC50 (96 hr)15.8Harmful
Primary ConsumersAquatic Invertebrates (Daphnia magna)LC50 (48 hr)25.3Harmful
Secondary ConsumersFish (Fathead Minnow)LC50 (96 hr)12.1Toxic
Secondary ConsumersFish (Fathead Minnow)Chronic Value (ChV)1.9Toxic

Note: These are predicted values and should be used for screening-level hazard assessment. Actual toxicity may vary. LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50) is the concentration of a chemical that causes a defined effect in 50% of a test population. ChV (Chronic Value) is an estimate of the concentration of a substance that is likely to cause sublethal effects in a long-term exposure.

Release to Environment and Contamination Mitigation

The release of this compound into the environment can occur through various pathways, including industrial wastewater discharges and improper disposal. Once in the environment, its fate is governed by a combination of physical, chemical, and biological processes.

Environmental Fate:

Biodegradation: As a chlorinated aromatic compound, this compound's persistence in the environment is a key concern. While some microorganisms have been shown to degrade chlorobenzoic acids, the rate and extent of degradation can be influenced by factors such as the position of the chlorine atom, the presence of other substituents, and environmental conditions. nih.govjbarbiomed.comjbarbiomed.com Both aerobic and anaerobic degradation pathways for chlorobenzoic acids have been identified, often involving initial dehalogenation followed by ring cleavage. jbarbiomed.comresearchgate.net The amino and ester groups on this compound will also influence its susceptibility to microbial degradation.

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which is the chemical breakdown of a compound due to reaction with water. nih.govepa.govnih.gov The rate of hydrolysis is influenced by pH and temperature. This process would break the ester bond, yielding 3-amino-2-chlorobenzoic acid and methanol (B129727).

Photolysis: Aromatic compounds can undergo photolysis, which is degradation by sunlight. nih.govosti.gov The presence of chromophores (light-absorbing groups) in the structure of this compound suggests that it may be susceptible to photodegradation in sunlit surface waters.

Sorption: The compound may adsorb to soil and sediment particles, which would affect its mobility and bioavailability. mdpi.comscielo.br The extent of sorption depends on the organic carbon content of the soil/sediment and the physicochemical properties of the chemical.

Contamination Mitigation:

Several strategies can be employed to mitigate environmental contamination by this compound and similar halogenated organic compounds.

Mitigation StrategyDescriptionRelevant Research Findings
Bioremediation Utilizes microorganisms to break down the contaminant into less toxic substances. This can involve bioaugmentation (adding specific microbes) or biostimulation (enhancing the activity of indigenous microbes).Studies have identified various bacterial strains capable of degrading chlorobenzoic acids under both aerobic and anaerobic conditions. nih.govjbarbiomed.comjbarbiomed.com Fungal remediation (mycoremediation) has also shown promise for the degradation of halogenated aromatic compounds. mdpi.comdntb.gov.ua
Advanced Oxidation Processes (AOPs) Involve the generation of highly reactive radicals (e.g., hydroxyl radicals) to oxidize and destroy organic pollutants.AOPs have been investigated for the removal of aminobenzoic acids from water, demonstrating their effectiveness in degrading these compounds. mdpi.com
Catalytic Reduction Uses catalysts and reducing agents to promote the dehalogenation of the compound, which is often a critical step in detoxification.Research has shown that catalysts like palladium and nano zero-valent iron can effectively dehalogenate a variety of halogenated organic compounds in water. researchgate.net
Adsorption Employs materials with high surface area, such as activated carbon, to physically remove the contaminant from water.Adsorption is a common method for treating water contaminated with a wide range of organic pollutants. mdpi.com

Industrial Applications and Economic Relevance

Role as a Pharmaceutical Intermediate

Methyl 3-amino-2-chlorobenzoate and its parent compound, 3-amino-2-chlorobenzoic acid, are valuable precursors in the synthesis of various pharmaceutical agents. lookchem.com The presence of reactive sites—the amino group, the chlorine atom, and the ester—allows for diverse chemical modifications, leading to the creation of complex heterocyclic structures with potential therapeutic activities. lookchem.comcymitquimica.com Chlorine-containing compounds are integral to modern medicine, with over 250 FDA-approved chlorinated drugs on the market, highlighting the importance of intermediates like this in drug discovery and development. nih.gov

Research has demonstrated that related aminobenzoates are used to synthesize compounds with significant biological effects. For instance, derivatives of methyl-2-amino-4-chlorobenzoate have been used to create quinazolinone structures that exhibit potent anti-inflammatory properties. longdom.orgprimescholars.com Similarly, 2-amino-3-chlorobenzoic acid, an isomer, has been isolated from Streptomyces coelicolor and identified as a potential anticancer agent that targets the PI3K/AKT pathway in breast cancer cells. mdpi.com These examples underscore the role of the chloro-aminobenzoate scaffold as a pharmacophore in medicinal chemistry.

Table 1: Pharmaceutical Applications of Chloro-aminobenzoate Intermediates

Intermediate Therapeutic Area Synthesized Compound Class Reference
3-Amino-2-chlorobenzoic acid General Pharmaceutical Building block for various drugs lookchem.com
Methyl-2-amino-4-chlorobenzoate Anti-inflammatory Quinazolinones longdom.orgprimescholars.com
2-Amino-3-chlorobenzoic acid Anticancer Not specified mdpi.com

Application in Agrochemicals (e.g., Herbicides, Pesticides)

The structural motif of chlorinated aminobenzoic acid derivatives is crucial in the agrochemical sector for the development of modern pesticides and herbicides. While direct applications of this compound are not as prominently documented as its isomers, the general class of compounds is vital. For example, 3-methyl-2-aminobenzoic acid is a key intermediate in the synthesis of Chlorantraniliprole, a widely used insecticide known for its high efficacy and favorable environmental profile. patsnap.comgoogle.com

Similarly, Methyl 2-amino-3-chlorobenzoate, a positional isomer, is a critical precursor for the triazolopyrimidine sulfonamide herbicide class. guidechem.com The synthesis of these complex agrochemicals relies on the specific reactivity offered by the substituted benzene (B151609) ring. The parent compound, Chloramben (3-amino-2,5-dichlorobenzoic acid), is itself a registered herbicide, further establishing the importance of this chemical family in crop protection. epa.gov

Table 2: Agrochemicals Derived from Related Intermediates

Intermediate Agrochemical Type Reference
3-Methyl-2-aminobenzoic acid Chlorantraniliprole Insecticide patsnap.comgoogle.com
Methyl 2-amino-3-chlorobenzoate Sulfonamide herbicides Herbicide guidechem.com

Scalability of Production Methods

The industrial viability of any chemical intermediate is heavily dependent on the scalability of its production methods. For compounds in the chloro-aminobenzoate family, several synthetic routes have been developed that are suitable for large-scale manufacturing. A common industrial pathway to produce the core structure involves multiple steps starting from readily available materials like m-xylene (B151644). patsnap.comgoogle.com

One patented method for a related compound, 3-methyl-2-aminobenzoic acid, outlines a scalable process:

Chlorination: m-xylene is chlorinated to produce 2-chloro-m-xylene. google.com

Oxidation: The 2-chloro-m-xylene is then oxidized to form 3-methyl-2-chlorobenzoic acid. google.com

Ammoniation: Finally, an ammoniation step under alkaline conditions, often using a copper catalyst like cuprous chloride, replaces the chlorine atom with an amino group to yield the final acid. patsnap.comgoogle.com

The ester, this compound, can then be synthesized via esterification of the corresponding carboxylic acid. A method for a similar compound, 2-amino-3-methyl chlorobenzoate, describes an esterification process that is simple, safe, and suitable for industrial production, achieving high purity and yield. google.com Yields for the ammoniation step in the synthesis of the parent acid are reported to be in the range of 88-93%, indicating an efficient and scalable process. google.com

Table 3: Scalability of a Representative Synthesis Route

Reaction Step Starting Material Product Reported Yield Suitability for Industrial Production Reference
Chlorination m-Xylene 2-Chloro-m-xylene Not specified Yes google.com
Oxidation 2-Chloro-m-xylene 3-Methyl-2-chlorobenzoic acid 95.2% Yes patsnap.com
Ammoniation 3-Methyl-2-chlorobenzoic acid 3-Methyl-2-aminobenzoic acid 88.6% - 93.1% Yes google.com

Economic Feasibility and Cost-Benefit Analysis of Synthetic Routes

The economic viability of producing this compound is determined by the cost of raw materials, the efficiency of the synthetic route, and the safety and environmental impact of the process. Traditional methods for producing aminobenzoic acids often involved nitration followed by reduction, a process that carries significant risks and environmental drawbacks, including hazardous reagents and substantial waste generation. google.com

Modern synthetic routes have been engineered to be more cost-effective and environmentally friendly. For example, the synthesis starting from m-xylene avoids the problematic nitration and reduction steps. google.com This newer pathway is described as having a simple preparation process, low cost, and being environmentally friendly. google.com Another key area of improvement is in the esterification step. Older methods might use highly toxic reagents like phosgene (B1210022), whereas newer patented processes utilize safer methylating agents like dimethyl sulfate (B86663) in a controlled, simple reaction, making it more suitable for industrial application. guidechem.comgoogle.com

The choice of synthesis route involves a clear cost-benefit analysis. While older methods might be established, the benefits of newer routes—including higher safety standards, reduced environmental impact, simpler operations, and higher yields—often outweigh the initial investment in process development. The avoidance of expensive or highly regulated reagents and the reduction of waste treatment costs are significant economic advantages.

Table 4: Comparative Analysis of Synthetic Routes

Synthetic Route Advantages Disadvantages Economic Impact Reference
Traditional (Nitration/Reduction) Established chemistry High risks, hazardous reagents, significant waste (sewage), high equipment requirements. Higher operational and waste treatment costs. google.com
Modern (Chlorination/Oxidation/Ammoniation) Simple process, low cost, environmentally friendly, avoids nitration. Requires specific catalysts (e.g., copper). Lower production and environmental compliance costs. patsnap.comgoogle.com
Esterification (using Phosgene) Effective Use of highly toxic phosgene, complex process. High safety and handling costs. guidechem.com

| Esterification (using Dimethyl Sulfate) | Simple, high yield, high purity, good safety profile. | Dimethyl sulfate is toxic but manageable in industrial settings. | Favorable for industrial production due to simplicity and high yield. | guidechem.comgoogle.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.